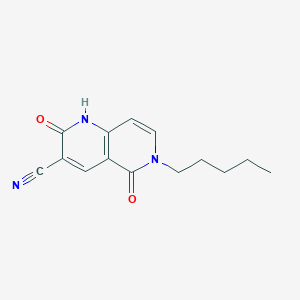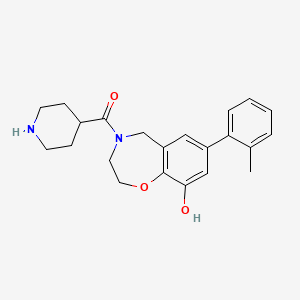![molecular formula C21H25N3O B5940792 (3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B5940792.png)
(3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a naphthalene moiety, and a pyrazole group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Naphthalene Moiety: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Pyrazole Group: This can be done through a condensation reaction between a hydrazine derivative and a suitable diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
- (3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-phenylpiperidin-3-ol
Uniqueness
(3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(3S,4S)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-2-18-12-19(23-22-18)13-24-10-9-20(21(25)14-24)17-8-7-15-5-3-4-6-16(15)11-17/h3-8,11-12,20-21,25H,2,9-10,13-14H2,1H3,(H,22,23)/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOFRHKRMKGSJ-LEWJYISDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=C1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{1-[(2-aminopyridin-3-yl)methyl]piperidin-4-yl}-5-pyridin-3-ylimidazolidine-2,4-dione](/img/structure/B5940711.png)
![7-[(3-isobutylisoxazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5940719.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanamide](/img/structure/B5940733.png)
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5940738.png)
![N-cyclopentyl-1-[1-(3-methyl-2-furoyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5940751.png)
![(5-{1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-yl}-1H-pyrazol-3-yl)acetic acid](/img/structure/B5940758.png)
![N,6-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5940771.png)
![4-[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]-8-(trifluoromethyl)quinoline](/img/structure/B5940774.png)
![2-[7-(3,6-dimethylpyrazin-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanamide](/img/structure/B5940782.png)
![N-[1-(aminocarbonyl)cyclopentyl]-2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5940803.png)


![(2S,4S)-4-amino-N-methyl-1-[(4-phenylpiperidin-1-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B5940821.png)

